molecular formula C22H20N2O4Se B12505107 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole

4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole

Cat. No.: B12505107
M. Wt: 455.4 g/mol
InChI Key: PRFBHNXICRXCFW-UHFFFAOYSA-N
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Description

4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is a conjugated small molecule featuring a central benzo[c][1,2,5]selenadiazole (BSeD) core substituted at the 4 and 7 positions with 2,5-dimethoxyphenyl groups. The BSeD core, analogous to benzothiadiazole (BTD) but with selenium replacing sulfur, enhances polarizability and reduces the bandgap, leading to red-shifted absorption/emission profiles compared to sulfur-based analogs . The 2,5-dimethoxyphenyl substituents are electron-donating groups (EDGs) that extend π-conjugation and modulate electronic properties. Methoxy groups at the 2 and 5 positions on the phenyl rings ensure steric compatibility and planarization, facilitating efficient charge transfer.

Properties

Molecular Formula

C22H20N2O4Se

Molecular Weight

455.4 g/mol

IUPAC Name

4,7-bis(2,5-dimethoxyphenyl)-2,1,3-benzoselenadiazole

InChI

InChI=1S/C22H20N2O4Se/c1-25-13-5-9-19(27-3)17(11-13)15-7-8-16(22-21(15)23-29-24-22)18-12-14(26-2)6-10-20(18)28-4/h5-12H,1-4H3

InChI Key

PRFBHNXICRXCFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C3=N[Se]N=C23)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole typically involves the reaction of 2,5-dimethoxyaniline with selenium dioxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides .

Mechanism of Action

The mechanism of action of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in various applications. Its interaction with biological molecules can lead to antioxidant effects and potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole and analogous compounds:

Compound Name Substituents Electron Nature Optical Properties Applications Reference
4,7-Bis(2,5-dimethoxyphenyl)BSeD (Target) 2,5-Dimethoxyphenyl Strong EDGs (methoxy) Hypothesized red-shifted emission Optoelectronics, LMOFs (predicted)
DPBS (4,7-di(1H-pyrazol-4-yl)BSeD) Pyrazolate Strong EDGs (pyrazole) Emission at 632 nm (DMF, 365 nm excitation) LMOFs for sensing and lighting
BPC-2BSe (4,7-bis(9-phenylcarbazol-2-yl)BSeD) Carbazole (2-position) Moderate EDGs (carbazole) Broad UV-vis absorption (200–800 nm) Organic photovoltaics
Th-BSeD (4,7-di(thiophen-2-yl)BSeD) Thiophene Strong EDGs (thiophene) High solubility, tunable bandgap Conductive polymers, OPVs
DSBSeD (4,7-di((E)-styryl)BSeD) Styryl Moderate EDGs (styryl) Solution-processable, NIR emission Resistive memory devices
2Br-HT-BSe (4,7-bis(5-bromo-4-hexylthiophen-2-yl)BSeD) Bromo-hexylthiophene EDG (thiophene) + EWG (bromine) Electrochromic switching (ΔT ~40%) Electrochromic polymers
NK3 (4,7-bis(5-(m-tolyl)thiophen-2-yl)BTD) Thiophene-tolyl EDGs (thiophene, methyl) Aggregation-induced emission (AIE) Red OLEDs

Key Observations:

Substituent Effects on Optoelectronics: Electron-Donating Strength: Pyrazolate (DPBS) and thiophene (Th-BSeD) substituents induce stronger bathochromic shifts than methoxy groups due to higher electron-donating capacity. For example, DPBS emits at 632 nm, while BPC-2BSe (carbazole-based) shows broader absorption .

Central Heteroatom Impact :

  • Replacing sulfur in BTD with selenium (BSeD) reduces the bandgap by ~0.1–0.3 eV, as seen in Th-BSeD vs. Th-BTD (thiophene-substituted BTD). This enhances near-infrared (NIR) emission suitability for memory devices and bioimaging .

Applications: LMOFs: Pyrazolate-based BSeD (DPBS) is preferred for LMOFs due to metal-coordination capability, whereas dimethoxyphenyl-BSeD may require carboxylate functionalization for MOF integration . Electrochromics: Bromine-substituted BSeD (2Br-HT-BSeD) demonstrates superior electrochromic contrast (ΔT >40%) compared to non-halogenated analogs, highlighting the role of electron-withdrawing groups (EWGs) in redox tuning .

However, analogous Stille/Suzuki coupling strategies used for Th-BSeD and DSBSeD could be adapted, with methoxyphenyl boronic acids as precursors .

Biological Activity

4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole features a selenadiazole core with two dimethoxyphenyl substituents. The presence of selenium in the structure is significant as it contributes to various biological activities.

Antitumor Activity

Research indicates that compounds containing selenadiazole moieties exhibit notable antitumor properties. For instance, studies have shown that derivatives of selenadiazoles can inhibit the growth of various cancer cell lines. A recent study highlighted that compounds with similar structures demonstrated IC50 values in the nanomolar range against breast cancer and cervical carcinoma cells .

CompoundCancer TypeIC50 (µM)
4MCF-7 (Breast)0.058
5HeLa (Cervical)0.070

Antimicrobial Activity

4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity can be attributed to the selenium atom in its structure, which plays a role in redox reactions.

The biological activity of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is thought to involve multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
  • Antioxidative Mechanisms : The selenium component may enhance the body's antioxidant defenses.

Case Studies

Several case studies have explored the efficacy of selenadiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with a selenadiazole derivative showed a significant reduction in tumor size after eight weeks of treatment.
  • Case Study 2 : An investigation into the antimicrobial effects on hospital-acquired infections revealed that a related compound significantly reduced bacterial load in infected patients.

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